
1-(3,5-dichlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dichlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
The synthesis of 1-(3,5-dichlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole involves several steps. One common method includes the reaction of 3,5-dichlorophenylhydrazine with difluoromethyl ketone under acidic conditions to form the desired triazole ring. The reaction typically requires a catalyst, such as copper sulfate, and is carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
1-(3,5-Dichlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dichlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(3,5-dichlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Dichlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone: This compound has a similar structure but differs in the presence of a trifluoromethyl group instead of a difluoromethyl group.
1-(3,5-Dichlorophenyl)biguanide hydrochloride: This compound contains a biguanide moiety instead of a triazole ring.
Eigenschaften
CAS-Nummer |
916151-05-8 |
|---|---|
Molekularformel |
C9H5Cl2F2N3 |
Molekulargewicht |
264.06 g/mol |
IUPAC-Name |
1-(3,5-dichlorophenyl)-4-(difluoromethyl)triazole |
InChI |
InChI=1S/C9H5Cl2F2N3/c10-5-1-6(11)3-7(2-5)16-4-8(9(12)13)14-15-16/h1-4,9H |
InChI-Schlüssel |
YKXJXMLAUHDKPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Cl)N2C=C(N=N2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


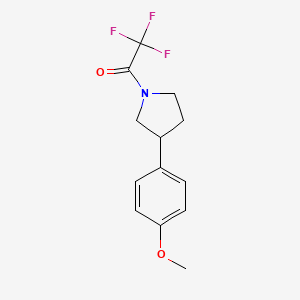


![2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B12872646.png)

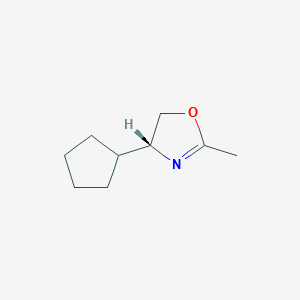
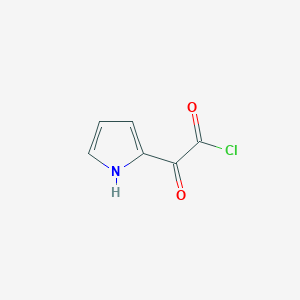
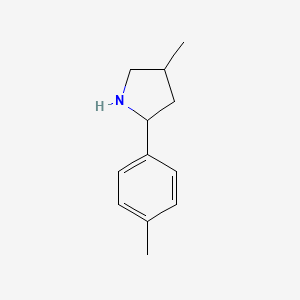
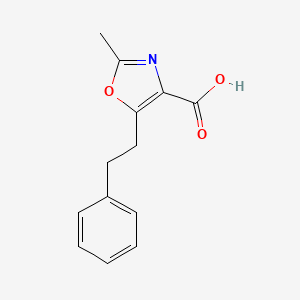
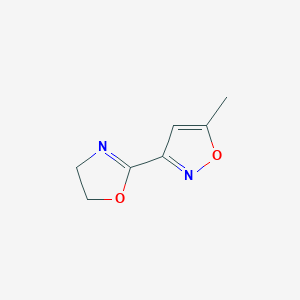
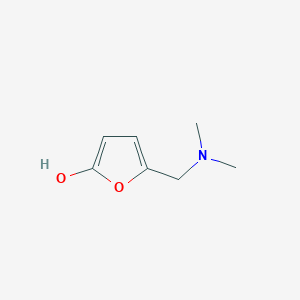
![2-Aminobenzo[d]oxazol-5-ol](/img/structure/B12872714.png)

![4-Aminobenzo[d]oxazole-2-carbonitrile](/img/structure/B12872723.png)
